

An In-depth Technical Guide to Bromo-PEG4-Azide: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Bromo-PEG4-Azide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bromo-PEG4-Azide**, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document details its chemical structure, molecular weight, and physicochemical properties, and offers insights into its primary applications, complete with experimental workflow visualizations.

Core Properties of Bromo-PEG4-Azide

Bromo-PEG4-Azide is a versatile chemical tool featuring a bromo group at one end and an azide moiety at the other, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure allows for sequential or orthogonal conjugation reactions, making it a valuable asset in the synthesis of complex biomolecular architectures. The PEG spacer enhances solubility in aqueous media, a crucial feature for biological applications.^{[1][2]}

The bromo group serves as a reactive handle for nucleophilic substitution reactions, readily coupling with thiols or amines.^[3] The azide group is a key component for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).^{[1][4]}

Quantitative Data Summary

The following table summarizes the key quantitative and physicochemical properties of **Bromo-PEG4-Azide**.

Property	Value	Reference(s)
Chemical Formula	C ₁₀ H ₂₀ BrN ₃ O ₄	
Molecular Weight	326.19 g/mol	
Exact Mass	325.0637 u	
Purity	Typically ≥95% - 98%	
Appearance	Colorless to light yellow oil or liquid	N/A
Solubility	Soluble in DMSO, DMF, DCM	
Storage Conditions	Short-term (weeks) at 0-4 °C; Long-term (months to years) at -20°C, protected from light.	
CAS Number	1951439-37-4	

Key Applications and Experimental Workflows

Bromo-PEG4-Azide is prominently utilized in two major areas: as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in the bioconjugation of proteins and other macromolecules.

Synthesis of PROTACs

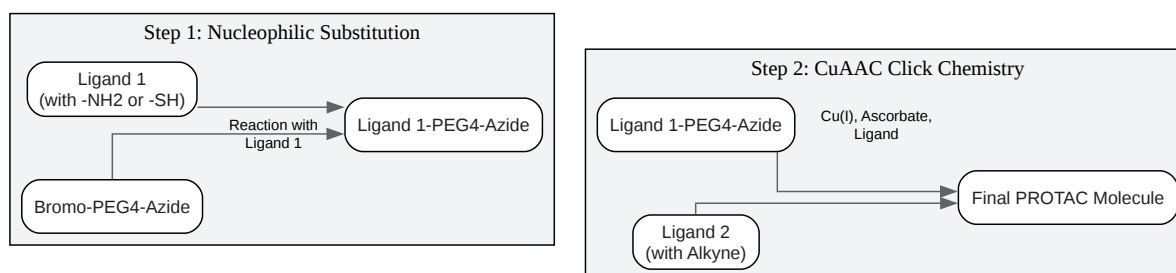
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Bromo-PEG4-Azide is an ideal linker for connecting the target-binding ligand and the E3 ligase ligand.

The synthesis of a PROTAC using **Bromo-PEG4-Azide** can be conceptualized in a two-step process. First, one of the ligands (either for the target protein or the E3 ligase) is conjugated to the bromo- end of the linker via a nucleophilic substitution reaction. Subsequently, the second

ligand, functionalized with an alkyne group, is attached to the azide- end of the linker through a CuAAC reaction.

Below is a logical workflow for the synthesis of a generic PROTAC molecule using **Bromo-PEG4-Azide**.



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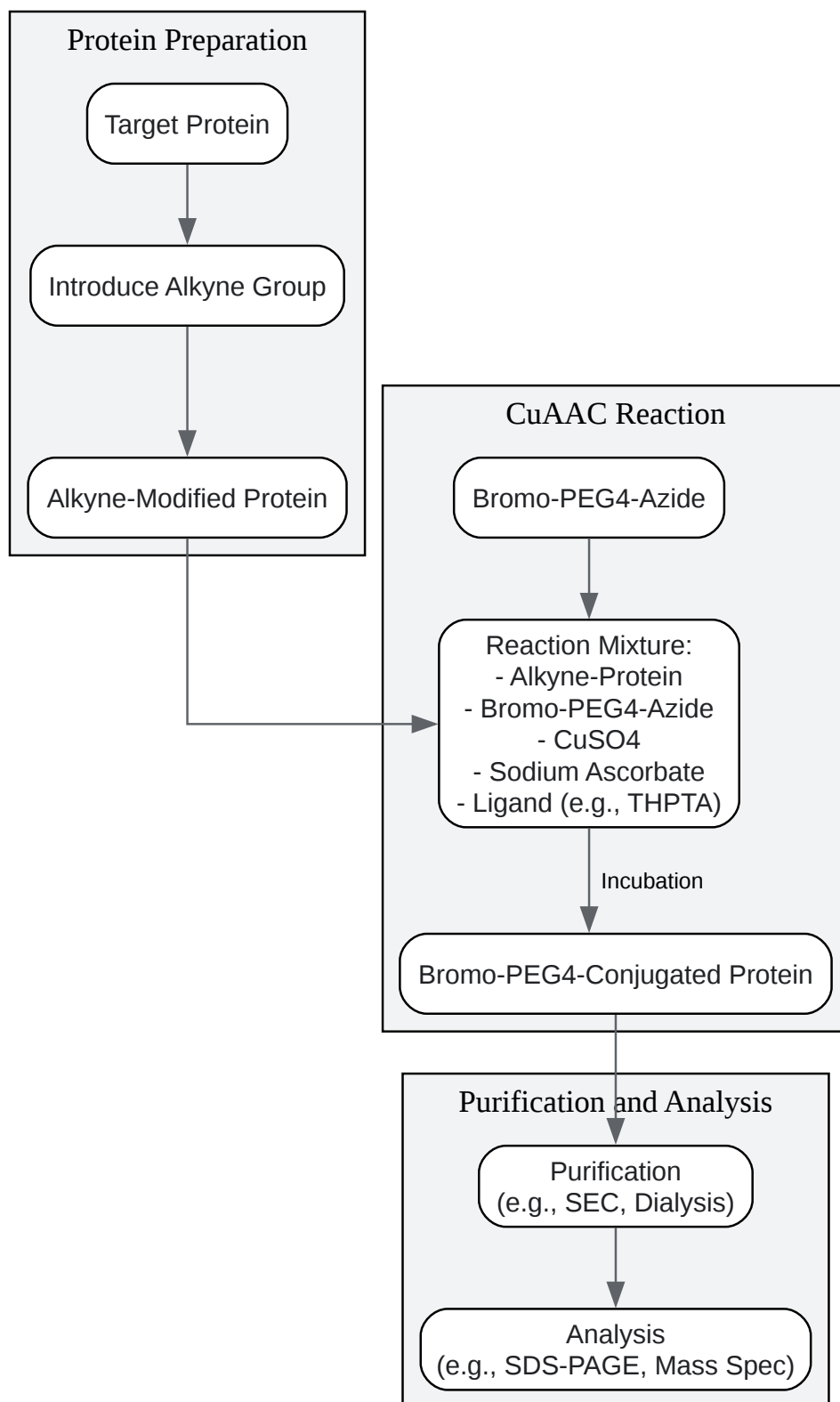
A generalized workflow for the synthesis of a PROTAC molecule using **Bromo-PEG4-Azide**.

Bioconjugation via Click Chemistry

The azide functionality of **Bromo-PEG4-Azide** allows for its efficient conjugation to alkyne-modified biomolecules, such as proteins, peptides, or nucleic acids, through CuAAC. This reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for biological samples.

The workflow for protein bioconjugation typically involves first introducing an alkyne group onto the protein of interest. This can be achieved through various methods, such as metabolic labeling with an alkyne-containing amino acid analog or chemical modification of reactive side chains (e.g., lysines) with an alkyne-NHS ester. The alkyne-modified protein is then reacted with **Bromo-PEG4-Azide** in the presence of a copper(I) catalyst to form a stable triazole linkage.

The following diagram illustrates the experimental workflow for a typical CuAAC bioconjugation reaction.



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Experimental workflow for the bioconjugation of a protein using **Bromo-PEG4-Azide** via CuAAC.

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